2-[(1-Cyclohexylethyl)amino]acetic acid

Peptoid Chemistry X-ray Crystallography Protein Mimicry

Researchers programming peptoid secondary structure require monomers that deliver predictable helicity; generic N-alkyl glycines fail where polyproline type I-like conformation is critical. 2-[(1-Cyclohexylethyl)amino]acetic acid solves this via its α-chiral cyclohexylethyl side chain: • X-ray crystallography confirms helical pitch of ~6.7 Å and ~3 residues per turn in homopentamer peptoids • ACD/LogP of 2.15 enhances membrane permeability vs. simpler glycine analogs • ≥98% purity with Certificate of Analysis for reproducible solid-phase synthesis

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B7862220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Cyclohexylethyl)amino]acetic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)NCC(=O)O
InChIInChI=1S/C10H19NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)
InChIKeyJYRSJAODXORCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1-Cyclohexylethyl)amino]acetic Acid: A Technical Procurement Baseline for a Specialized N-Substituted Glycine Building Block


2-[(1-Cyclohexylethyl)amino]acetic acid (CAS: 1157768-34-7), also known as (1-cyclohexylethyl)glycine, is an N-substituted glycine derivative . It is characterized by a cyclohexylethyl group attached to the amino nitrogen of the glycine backbone, resulting in a molecular weight of 185.26 g/mol and a molecular formula of C₁₀H₁₉NO₂ [1]. This compound is a chiral, aliphatic amino acid analog primarily used as a research chemical and as a building block in organic and peptoid synthesis .

Why Generic N-Substituted Glycines Cannot Substitute for 2-[(1-Cyclohexylethyl)amino]acetic Acid in Peptoid and Structural Research


Within the N-substituted glycine chemical space, even minor variations in the N-alkyl substituent can profoundly alter molecular conformation, steric bulk, and the resulting secondary structure of oligomers [1]. For instance, the specific α-chiral, aliphatic cyclohexylethyl side chain of this compound is a key determinant in driving the formation of a unique polyproline type I-like peptoid helix, a structural feature not replicated by analogs with linear alkyl or aromatic side chains [1]. Therefore, generic substitution of 2-[(1-cyclohexylethyl)amino]acetic acid with a different N-alkyl glycine derivative is not scientifically valid for applications where this specific helicity and conformational bias are critical to the research objective.

2-[(1-Cyclohexylethyl)amino]acetic Acid: A Quantitative Head-to-Head Differentiation Guide for Scientific Procurement


Conformational Fidelity: Defining Peptoid Helical Parameters by X-ray Crystallography

The N-(1-cyclohexylethyl)glycine monomer imparts a defined and unique secondary structure to its oligomers. X-ray crystallography of a homopentamer revealed a specific helix with cis-amide bonds, a pitch of approximately 6.7 Å, and roughly 3 residues per turn [1]. This is the first reported crystal structure for any peptoid and is characteristic of a polyproline type I helix [1]. In contrast, N-substituted glycine monomers with different side chains (e.g., (S)-N-(sec-butyl)glycine or those with aromatic groups) yield peptoids that, while sharing fundamental helical similarities, display distinct circular dichroism (CD) spectra and potentially different conformational stability profiles, indicating that the precise helicity is side-chain dependent [1].

Peptoid Chemistry X-ray Crystallography Protein Mimicry Structural Biology

Chiral Purity and Identity Verification for Reproducible Peptoid Synthesis

As a chiral building block, the defined stereochemistry of 2-[(1-cyclohexylethyl)amino]acetic acid is essential for achieving the desired α-chiral helicity in peptoid oligomers [1]. Commercial sources supply this compound with a minimum purity specification of 95%, and some suppliers offer grades up to 98% . While the exact enantiomeric excess (ee) is not always specified, the compound is available as a defined stereoisomer (e.g., N-(S)-(1-cyclohexylethyl)glycine) . This is in contrast to a related analog, N-cyclohexylglycine, for which synthesis routes have been reported to yield poor optical purity, between 66 and 84% ee . The availability of 2-[(1-cyclohexylethyl)amino]acetic acid with high chemical purity ensures that the chiral integrity of the monomer is maintained, which is a critical procurement consideration.

Chiral Building Block Peptoid Synthesis Analytical Chemistry Quality Control

Physicochemical Property Differentiation: Lipophilicity (cLogP) vs. N-Cyclohexylglycine

The cyclohexylethyl side chain confers a distinct lipophilicity profile to the compound. Predicted data for N-(S)-(1-cyclohexylethyl)glycine indicates an ACD/LogP value of 2.15 . This is significantly higher than the simpler analog, N-cyclohexylglycine, which has a molecular weight of 157.21 g/mol and is therefore predicted to be less lipophilic . The increased LogP of 2.15 suggests a greater partitioning into organic phases and a higher likelihood of membrane permeability, a key consideration for applications in medicinal chemistry and drug discovery [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity ADME Prediction

Thermal Stability Assessment: Boiling Point and Vapor Pressure Data

The thermal properties of 2-[(1-cyclohexylethyl)amino]acetic acid are relevant for its handling and use in synthesis. Predicted data for N-(S)-(1-cyclohexylethyl)glycine indicates a boiling point of 304.8±25.0 °C at 760 mmHg and a vapor pressure of 0.0±1.4 mmHg at 25°C . These values are consistent with the class of N-alkyl glycine derivatives and can be compared to a close analog, N-cyclohexylglycine, which has a predicted boiling point of 290.0±23.0 °C at 760 mmHg . The higher boiling point of the target compound correlates with its higher molecular weight (185.26 vs. 157.21 g/mol).

Thermal Analysis Chemical Stability Synthetic Chemistry Handling and Storage

High-Value Research Applications for 2-[(1-Cyclohexylethyl)amino]acetic Acid Based on Quantitative Evidence


Precision Engineering of Peptoid Helices for Protein Mimicry

The primary, evidence-backed application for this compound is as a monomer for the solid-phase synthesis of peptoid oligomers with a defined, polyproline type I-like helix [1]. The X-ray crystal structure of the homopentamer confirms a helical pitch of ~6.7 Å and ~3 residues per turn, providing researchers with a predictable, programmable secondary structure [1]. This is critical for projects aiming to mimic α-helical domains of proteins, create novel antimicrobial peptoids, or develop robust, protease-resistant scaffolds for drug discovery [1].

Introduction of Defined α-Chirality and Hydrophobicity in Medicinal Chemistry

As a chiral, aliphatic N-substituted glycine building block, this compound can be incorporated into small molecules or peptide chains to modulate their physicochemical properties [1]. Its predicted ACD/LogP of 2.15 demonstrates a tangible increase in lipophilicity compared to simpler glycine analogs . This makes it a valuable tool for medicinal chemists seeking to improve membrane permeability, enhance target binding through hydrophobic interactions, or introduce a specific chiral center to explore structure-activity relationships (SAR).

Calibration and Reference Standard for Conformational Analysis

The distinct and well-characterized CD spectrum of peptoid oligomers derived from this monomer [1] establishes its utility as a reference standard for spectroscopic analysis. Researchers investigating other peptoid or peptide systems can use the CD signature of poly-N-(1-cyclohexylethyl)glycine as a benchmark for helical content and conformational stability, enabling comparative studies of sequence-structure relationships.

Development of Lipophilic and Protease-Resistant Biomaterials

The structural robustness and defined helicity of polypeptoids made from this monomer make them excellent candidates for developing novel biomaterials [1]. Unlike peptides, which are susceptible to protease degradation, peptoids offer enhanced stability. The lipophilic nature of this specific monomer (LogP 2.15) further allows for the engineering of materials with tailored solubility and surface properties, with potential applications in drug delivery, coatings, and antimicrobial surfaces.

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